molecular formula C16H14ClNO4 B13875808 Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate

Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate

Cat. No.: B13875808
M. Wt: 319.74 g/mol
InChI Key: XQQLEHRHCQMKTI-UHFFFAOYSA-N
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Description

Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate is a chemical compound with the molecular formula C17H14ClNO4 It is known for its unique structure, which includes a benzoate ester linked to a 3-chloroanilino group through an oxoethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate typically involves a multi-step process. One common method starts with the esterification of 4-hydroxybenzoic acid to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 3-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction conditions often include solvents like dichloromethane and temperatures around room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate
  • Methyl 4-[2-(4-chloroanilino)-2-oxoethoxy]benzoate
  • Methyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzoate

Uniqueness

Methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate is unique due to the specific positioning of the chloro group on the anilino moiety, which can influence its reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs .

Properties

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

methyl 4-[2-(3-chloroanilino)-2-oxoethoxy]benzoate

InChI

InChI=1S/C16H14ClNO4/c1-21-16(20)11-5-7-14(8-6-11)22-10-15(19)18-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,19)

InChI Key

XQQLEHRHCQMKTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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